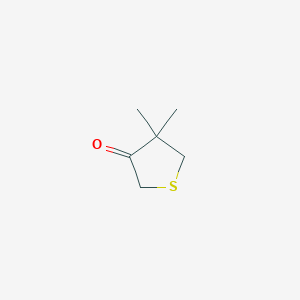
(3R)-4-methylpentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-methylpentane-1,3-diol, also known as 3-methylpentane-1,3-diol, is a chiral diol derived from 4-methylpentane. It is an important chiral building block used in the synthesis of various pharmaceuticals and other compounds. 3-methylpentane-1,3-diol has been studied extensively in recent years due to its potential applications in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and its wide range of biochemical and physiological effects.
科学的研究の応用
(3R)-4-methylpentane-1,3-diolane-1,3-diol has many potential applications in scientific research. It has been used as a chiral building block in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs. It has also been used in the synthesis of other compounds, such as chiral auxiliaries and chiral ligands. In addition, (3R)-4-methylpentane-1,3-diolane-1,3-diol has been used in the synthesis of chiral polymers and other materials.
作用機序
The exact mechanism of action of (3R)-4-methylpentane-1,3-diolane-1,3-diol is still not fully understood. However, it is thought that the diol acts as a chiral template and can be used to catalyze the formation of chiral compounds. It is believed that the diol can act as a Lewis acid and can interact with other molecules to form chiral complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-4-methylpentane-1,3-diolane-1,3-diol are still being studied. However, it is known that the diol has anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the production of reactive oxygen species. In addition, (3R)-4-methylpentane-1,3-diolane-1,3-diol has been shown to have antifungal and antiviral properties.
実験室実験の利点と制限
The use of (3R)-4-methylpentane-1,3-diolane-1,3-diol in lab experiments has several advantages. The diol is relatively inexpensive, easy to synthesize, and can be used to synthesize chiral compounds. In addition, the diol is relatively stable and can be stored for a long time without decomposing. However, the use of (3R)-4-methylpentane-1,3-diolane-1,3-diol in lab experiments also has some limitations. The diol is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the diol is not very soluble in organic solvents, which can also limit its use in certain experiments.
将来の方向性
There are several possible future directions for the use of (3R)-4-methylpentane-1,3-diolane-1,3-diol. One possible direction is the use of the diol in the synthesis of other chiral compounds, such as chiral auxiliaries and chiral ligands. Another possible direction is the use of the diol in the synthesis of chiral polymers and other materials. Finally, further research into the biochemical and physiological effects of (3R)-4-methylpentane-1,3-diolane-1,3-diol could lead to new applications for the diol in the pharmaceutical and biomedical fields.
合成法
(3R)-4-methylpentane-1,3-diolane-1,3-diol can be synthesized through the acid-catalyzed condensation of 4-methylpentanal and formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of (3R)-4-methylpentane-1,3-diol and its enantiomer, (3S)-4-methylpentane-1,3-diol. The mixture can then be separated using a chiral chromatography column.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (3R)-4-methylpentane-1,3-diol can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-methylpent-1-ene", "Sodium borohydride", "Hydrogen chloride", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 4-methylpent-1-ene is reacted with sodium borohydride in the presence of a suitable solvent to yield (3R)-4-methylpentan-1-ol.", "Step 2: The alcohol is then treated with hydrogen chloride to form the corresponding chloride.", "Step 3: The chloride is reacted with sodium hydroxide to form the corresponding epoxide.", "Step 4: The epoxide is then reduced with hydrogen gas in the presence of palladium on carbon to yield (3R)-4-methylpentane-1,3-diol." ] } | |
CAS番号 |
16451-48-2 |
製品名 |
(3R)-4-methylpentane-1,3-diol |
分子式 |
C6H14O2 |
分子量 |
118.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




